6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
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Overview
Description
6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine: Lacks the thione group but shares a similar core structure.
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione: Similar structure but without the chloro substituent.
6-Chloro-3,4-dihydro-2H-1,3-benzoxazine-2-thione: Similar structure but without the phenyl group.
Uniqueness
6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione is unique due to the presence of both chloro and thione groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
647849-52-3 |
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Molecular Formula |
C14H10ClNOS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
6-chloro-3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H10ClNOS/c15-11-6-7-13-10(8-11)9-16(14(18)17-13)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
LSIWPPWKLCCJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC(=S)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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